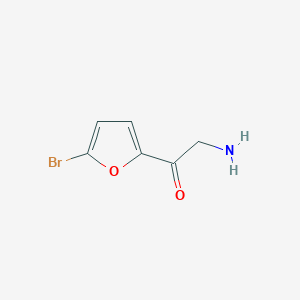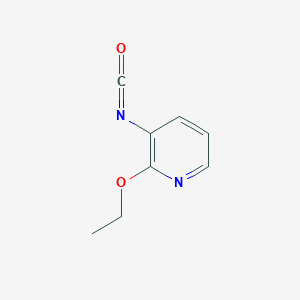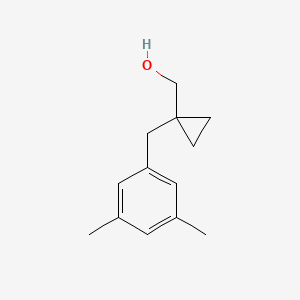
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C13H18O It features a cyclopropyl group attached to a methanol moiety, with a 3,5-dimethylbenzyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanol typically involves the reaction of 3,5-dimethylbenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: (1-(3,5-Dimethylbenzyl)cyclopropyl)carboxylic acid.
Reduction: (1-(3,5-Dimethylbenzyl)cyclopropyl)methane.
Substitution: 4-nitro-(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol.
科学的研究の応用
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group can induce strain in molecular structures, affecting their reactivity and interactions. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and activity.
類似化合物との比較
Similar Compounds
- (1-Benzylcyclopropyl)methanol
- (1-(4-Methylbenzyl)cyclopropyl)methanol
- (1-(3,4-Dimethylbenzyl)cyclopropyl)methanol
Uniqueness
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol is unique due to the presence of two methyl groups on the benzyl ring, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity, binding interactions, and overall biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
[1-[(3,5-dimethylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H18O/c1-10-5-11(2)7-12(6-10)8-13(9-14)3-4-13/h5-7,14H,3-4,8-9H2,1-2H3 |
InChIキー |
HUOCVLZVLVWNAD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CC2(CC2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


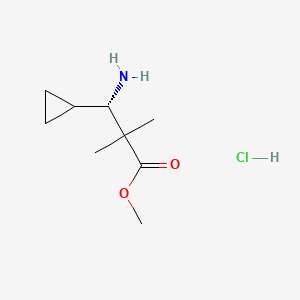
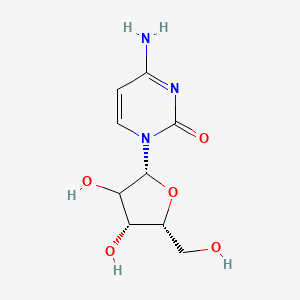
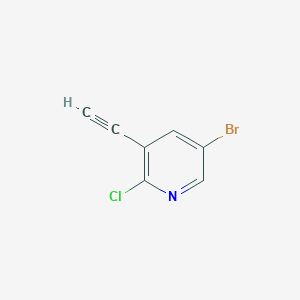
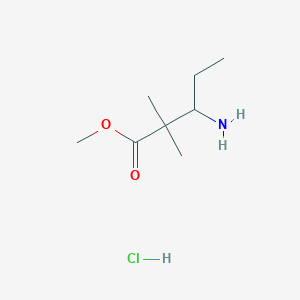
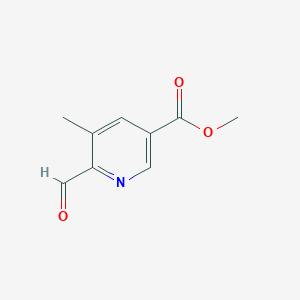
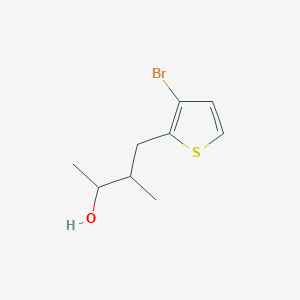

![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)
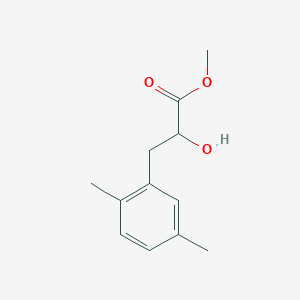
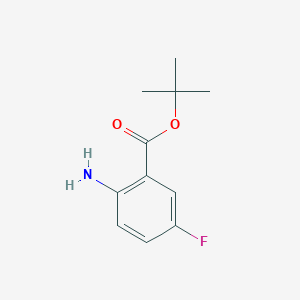
![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)

